molecular formula C19H21N3O4S B2946412 N-(4-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2310206-39-2

N-(4-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2946412
CAS No.: 2310206-39-2
M. Wt: 387.45
InChI Key: DITBEYHZSQMABO-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a heterocyclic compound featuring a cyclopenta[c]pyrazole core fused with a 1,1-dioxo-thiolan (sultam) moiety and an N-(4-acetylphenyl) carboxamide substituent. The sultam group (a sulfone-containing tetrahydrothiophene ring) enhances metabolic stability and solubility, while the acetylphenyl group balances lipophilicity for membrane permeability.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-12(23)13-5-7-14(8-6-13)20-19(24)18-16-3-2-4-17(16)21-22(18)15-9-10-27(25,26)11-15/h5-8,15H,2-4,9-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITBEYHZSQMABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclopenta[c]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Thiolane Ring: The thiolane ring is introduced via a nucleophilic substitution reaction, where a suitable thiolane precursor reacts with the cyclopenta[c]pyrazole intermediate.

    Attachment of the Acetylphenyl Group: This step involves the acylation of the intermediate compound with an acetylphenyl derivative, typically using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The acetylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound’s cyclopenta[c]pyrazole core is shared with select analogs but differs in substituent chemistry. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Inferred Properties
Target Compound Cyclopenta[c]pyrazole 1,1-Dioxo-thiolan, N-(4-acetylphenyl) carboxamide Enhanced solubility (sultam), moderate lipophilicity (acetylphenyl)
Compound¹ Cyclopenta[c]pyrazole² Difluoro, methylsulfonamido, cyclopropane fusion High binding affinity (steric complexity), atropisomerism
Compound³ Pyrazole 1,1-Dioxo-thiolan, carboxylic acid High solubility (sultam + acid), low lipophilicity
Compound⁴ Pyrazole 4-Chlorophenyl, 2,4-dichlorophenyl, pyridylmethyl carboxamide Increased lipophilicity (chlorine), π-π stacking potential

Footnotes:

(3bS,4aR)-1-(2-((S)-1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)amino)-2-oxoethyl)-5,5-difluoro-N-methyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3.4]cyclopenta[1,2-c]pyrazole-3-carboxamide.

Cyclopenta[c]pyrazole fused with cyclopropane.

1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid.

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide.

Functional Group Impact

  • Sultam Group (1,1-Dioxo-thiolan): Present in both the target compound and ’s analog, this group improves solubility and stability due to its sulfone moiety.
  • Carboxamide Substituents: The acetylphenyl group in the target compound offers a balance between hydrophilicity and lipophilicity, contrasting with ’s chlorophenyl groups (highly lipophilic) and ’s polar sulfonamido groups (enhanced binding but reduced permeability) .
  • Cyclopenta[c]pyrazole Core: Shared with ’s compound, this core likely contributes to conformational constraints favoring receptor interactions. However, ’s additional cyclopropane fusion and fluorinated substituents suggest higher steric complexity and possible atropisomerism, complicating synthesis and pharmacokinetics .

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